Platencin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

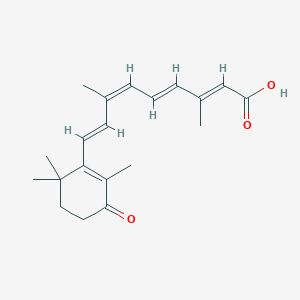

Platencin is a natural antibiotic compound produced by the bacterium Streptomyces platensis. It was discovered alongside platensimycin and has garnered significant attention due to its potent antibacterial properties. This compound is particularly effective against Gram-positive pathogens, including antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci .

Mechanism of Action

Target of Action

Platencin, a natural antibiotic produced by Streptomyces platensis, primarily targets two key enzymes in bacterial fatty acid synthesis: β-ketoacyl-ACP synthase II (FabF) and β-ketoacyl-ACP synthase III (FabH) . These enzymes play a crucial role in the elongation of the fatty acid chain, which is essential for the production of bacterial cell membranes .

Mode of Action

This compound inhibits the action of FabF and FabH enzymes, thereby halting the elongation of the fatty acid chain . This inhibition is achieved through specific conformational changes known as the ‘open configuration’, which allows this compound to bind to the active site of these enzymes . Once bound, this compound engages in hydrogen-bonding interactions with key amino acid residues, which is highly dependent upon the conformation of the cyclohexenone ring .

Biochemical Pathways

By inhibiting FabF and FabH, this compound disrupts the fatty acid biosynthesis pathway of type II . The disruption of this pathway leads to the inhibition of the production of fatty acids required for bacterial cell membranes .

Pharmacokinetics

While this compound shows potent antibacterial activity, its pharmacokinetics must be improved for it to become a successful drug . It has a high rate of clearance in the body, yielding a low degree of systematic exposure .

Result of Action

The result of this compound’s action is a broad-spectrum Gram-positive antibacterial activity . . This makes this compound a promising candidate for treating infections caused by these resistant strains.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production of this compound can be significantly improved by optimizing the fermentation medium and engineering the biosynthetic pathway . Additionally, the use of rational metabolic engineering has led to the production of superior strains that produce hundreds of times more antibiotic than the natural strains .

Biochemical Analysis

Biochemical Properties

Platencin plays a significant role in biochemical reactions by inhibiting the enzymes β-ketoacyl-[acyl carrier protein (ACP)] synthase II and III (FabF and FabH) with IC50 values of 1.95 μg/ml and 3.91 μg/ml, respectively . These interactions disrupt the normal function of these enzymes, leading to its broad-spectrum Gram-positive antibacterial activity .

Cellular Effects

This compound exhibits a broad-spectrum Gram-positive antibacterial activity through inhibition of fatty acid biosynthesis . It does not exhibit cross-resistance to key antibiotic-resistant strains tested, including methicillin-resistant Staphylococcus aureus, vancomycin-intermediate S. aureus, and vancomycin-resistant Enterococci .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of fatty acid biosynthesis. It targets two essential proteins, β-ketoacyl-[acyl carrier protein (ACP)] synthase II (FabF) and III (FabH), emphasizing the fact that more antibiotics with novel structures and new modes of action can be discovered .

Dosage Effects in Animal Models

Early studies suggest it shows potent in vivo efficacy without any observed toxicity .

Metabolic Pathways

This compound is involved in the metabolic pathway of fatty acid biosynthesis . It interacts with the enzymes FabF and FabH, disrupting their normal function and leading to its antibacterial activity .

Subcellular Localization

Given its role in inhibiting enzymes involved in fatty acid biosynthesis, it is likely to be found in areas of the cell where these processes occur .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of platencin involves several key steps, including the intramolecular Diels-Alder reaction of masked o-benzoquinone, intramolecular aldol condensation, and stereoselective hydrogenation . A concise formal synthesis of this compound has been realized, featuring an organocatalytic approach to the [2.2.2] bicyclic core, a radical reductive elimination, a gold-catalyzed Meyer–Schuster rearrangement, and a rhodium-catalyzed chemo- and diastereoselective hydrosilylation .

Industrial Production Methods: Industrial production of this compound has been optimized through biosynthetic pathway engineering and fermentation medium optimization. The implementation of a CRISPR-Cas9 system in Streptomyces platensis has enabled the construction of recombinant strains for the overproduction of this compound .

Chemical Reactions Analysis

Types of Reactions: Platencin undergoes various chemical reactions, including oxidation, reduction, and substitution. The intramolecular Diels-Alder reaction and aldol condensation are key steps in its synthesis .

Common Reagents and Conditions:

Oxidation: Thallium (III) nitrate or hypervalent iodines in the presence of an appropriate alcohol.

Reduction: Stereoselective hydrogenation.

Substitution: Organocatalytic approaches and radical reductive elimination.

Major Products: The major products formed from these reactions include the tricyclic core structure of this compound and its derivatives .

Scientific Research Applications

Platencin has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.

Biology: Investigated for its role in inhibiting bacterial fatty acid synthesis.

Medicine: Explored as a potential antibiotic for treating infections caused by antibiotic-resistant bacteria.

Industry: Utilized in the development of new antibiotics and as a tool for metabolic engineering.

Comparison with Similar Compounds

Platensimycin: Another antibiotic produced by Streptomyces platensis, which inhibits the elongation-condensing enzyme FabF.

Platensilin: A related compound with similar antibacterial properties.

Uniqueness of Platencin: this compound is unique in its dual inhibition of both FabF and FabH, whereas platensimycin selectively inhibits FabF . This dual inhibition makes this compound a more potent antibiotic against a broader range of bacterial pathogens.

Properties

CAS No. |

869898-86-2 |

|---|---|

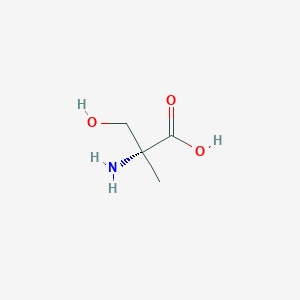

Molecular Formula |

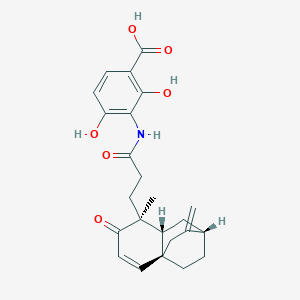

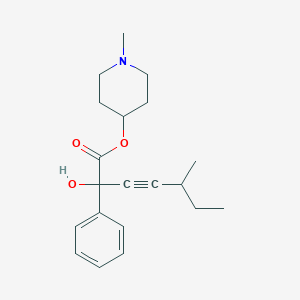

C24H27NO6 |

Molecular Weight |

425.5 g/mol |

IUPAC Name |

2,4-dihydroxy-3-[3-[(1S,5S,8S)-5-methyl-9-methylidene-4-oxo-5-tricyclo[6.2.2.01,6]dodec-2-enyl]propanoylamino]benzoic acid |

InChI |

InChI=1S/C24H27NO6/c1-13-12-24-9-5-14(13)11-17(24)23(2,18(27)6-10-24)8-7-19(28)25-20-16(26)4-3-15(21(20)29)22(30)31/h3-4,6,10,14,17,26,29H,1,5,7-9,11-12H2,2H3,(H,25,28)(H,30,31)/t14-,17?,23-,24+/m0/s1 |

InChI Key |

DWUHGPPFFABTIY-KMVHLTCXSA-N |

SMILES |

CC1(C2CC3CCC2(CC3=C)C=CC1=O)CCC(=O)NC4=C(C=CC(=C4O)C(=O)O)O |

Isomeric SMILES |

C[C@@]1(C2C[C@@H]3CC[C@]2(CC3=C)C=CC1=O)CCC(=O)NC4=C(C=CC(=C4O)C(=O)O)O |

Canonical SMILES |

CC1(C2CC3CCC2(CC3=C)C=CC1=O)CCC(=O)NC4=C(C=CC(=C4O)C(=O)O)O |

Appearance |

Light tan solid |

Synonyms |

3-[[3-[(2S,8S)-1,3,4,7,8,8aR-hexahydro-8-methyl-3-methylene-7-oxo-2H-2,4aS-ethanon-aphthalen-8-yl]-1-oxopropyl]amino]-2,4-dihydroxy-benzoic acid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride](/img/structure/B21432.png)

![3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B21466.png)